molecular formula C15H17Cl2N3O B2771586 6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride CAS No. 1574738-71-8

6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride

Cat. No. B2771586
CAS RN: 1574738-71-8
M. Wt: 326.22
InChI Key: QGSYPQLTOVQNMT-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride” is also known as Etifoxine hydrochloride . It is a white to beige powder and is used as a γ-aminobutyric acid (GABA)-receptor agonist .


Molecular Structure Analysis

The empirical formula of the compound is C17H17ClN2O · HCl . The molecular weight is 337.24 . The SMILES string representation is Cl.CCNC1=Nc2ccc (Cl)cc2C © (O1)c3ccccc3 .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO to a concentration of ≥5 mg/mL . The storage temperature is −20°C .

Mechanism of Action

Etifoxine hydrochloride promotes axonal regeneration . It binds to β2 and β3 subunits of the GABAA receptor complex . It also binds to the translocator protein (18 kDa) TSPO, formerly known as the peripheral or mitochondrial benzodiazepine receptor .

Future Directions

Etifoxine hydrochloride has been used to study its effects on insulin expression in α cell line (αTC1) . Its anxiolytic effects involve GABAA receptors and TSPO, while its neuroregenerative effects mainly involve TSPO . This suggests potential future directions in neuroscience research .

properties

IUPAC Name

6-chloro-N-[2-(ethylaminomethyl)phenyl]pyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O.ClH/c1-2-17-10-11-6-3-4-7-12(11)19-15(20)13-8-5-9-14(16)18-13;/h3-9,17H,2,10H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSYPQLTOVQNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride

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